

Chemical structure and properties of 1-(4-Chlorophenyl)butane-1-sulfonamide

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)butane-1-sulfonamide

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An In-depth Technical Guide to the Chemical Structure and Properties of **1-(4-Chlorophenyl)butane-1-sulfonamide**

Abstract

This technical guide provides a comprehensive overview of **1-(4-Chlorophenyl)butane-1-sulfonamide**, a compound of interest within the broader class of sulfonamides. While specific literature on this exact molecule is not abundant, this document extrapolates from established chemical principles and data on analogous structures to present its core chemical and physical properties, a proposed synthetic route, and potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this compound and its potential applications.

Introduction and Chemical Identity

The sulfonamide functional group is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The molecule **1-(4-Chlorophenyl)butane-1-sulfonamide** incorporates a 4-chlorophenyl group, a common moiety in pharmacologically active

compounds, attached to a butane-1-sulfonamide backbone. This unique combination suggests the potential for novel biological interactions and therapeutic applications.

The precise chemical structure of **1-(4-Chlorophenyl)butane-1-sulfonamide** consists of a butane chain where the first carbon is bonded to both a sulfonamide group (-SO₂NH₂) and a 4-chlorophenyl ring.

Chemical Structure:

Physicochemical Properties

The physicochemical properties of **1-(4-Chlorophenyl)butane-1-sulfonamide** can be predicted based on its constituent functional groups. The presence of the chlorophenyl group imparts hydrophobicity, while the sulfonamide group can participate in hydrogen bonding. A summary of its predicted and known analogous properties is presented in Table 1.

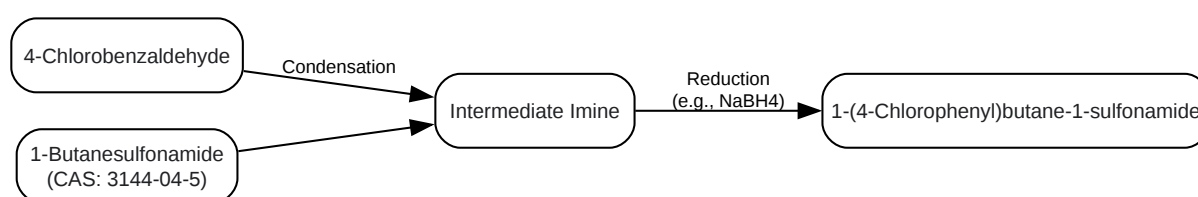
Property	Predicted/Analogous Value	Reference/Rationale
Molecular Formula	C ₁₀ H ₁₄ ClNO ₂ S	Based on chemical structure
Molecular Weight	247.74 g/mol	Calculated from the molecular formula
Appearance	White to off-white solid	Typical for sulfonamide derivatives
Melting Point	Not available (predicted to be a solid at room temperature)	Based on similar sulfonamide structures
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol	General solubility of sulfonamides
XLogP3	-2.5-3.5	Estimated based on similar structures; indicates moderate lipophilicity

Proposed Synthesis and Characterization

A plausible and efficient synthesis of **1-(4-Chlorophenyl)butane-1-sulfonamide** can be designed based on established methods for sulfonamide formation.[3][4] A common approach involves the reaction of a sulfonyl chloride with an amine. In this case, we propose a two-step synthesis starting from commercially available 4-chlorobenzaldehyde and 1-butanesulfonamide.

Synthetic Workflow

The proposed synthetic pathway is illustrated in the diagram below.



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Caption: Proposed two-step synthesis of **1-(4-Chlorophenyl)butane-1-sulfonamide**.

Experimental Protocol

Step 1: Synthesis of the Intermediate Imine

- To a solution of 4-chlorobenzaldehyde (1 equivalent) in an appropriate solvent such as toluene or ethanol, add 1-butanesulfonamide (1 equivalent).[5]
- Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to facilitate the condensation reaction.
- Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield the crude intermediate imine.

Step 2: Reduction of the Imine to the Final Product

- Dissolve the crude imine from Step 1 in a suitable solvent like methanol or ethanol.
- Cool the solution in an ice bath.
- Slowly add a reducing agent, such as sodium borohydride (NaBH_4), in portions.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by carefully adding water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain pure **1-(4-Chlorophenyl)butane-1-sulfonamide**.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra will confirm the connectivity of atoms and the presence of the 4-chlorophenyl and butane groups.[6]
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: To identify the characteristic absorption bands of the sulfonamide ($\text{S}=\text{O}$ and $\text{N}-\text{H}$ stretches) and aromatic groups.[2]
- Elemental Analysis: To determine the elemental composition (C, H, N, S, Cl).

Potential Biological Activity and Mechanism of Action

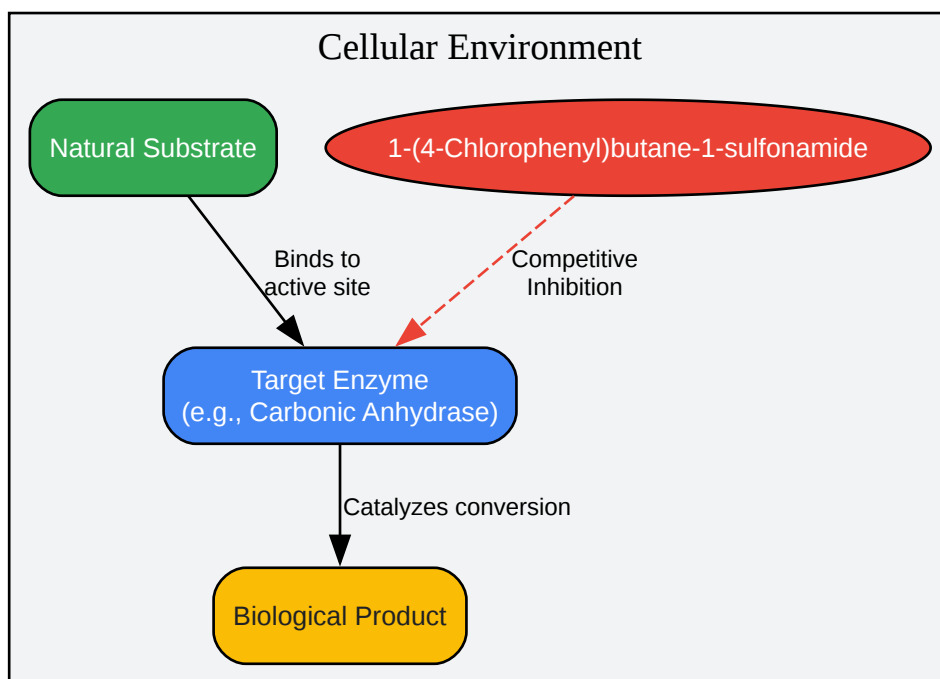
While the biological activity of **1-(4-Chlorophenyl)butane-1-sulfonamide** has not been explicitly reported, the presence of the sulfonamide and 4-chlorophenyl moieties allows for informed speculation on its potential pharmacological profile. Sulfonamides are known to inhibit various enzymes and receptors.^[1]

Hypothesized Biological Targets

- **Carbonic Anhydrase Inhibition:** Many sulfonamides are potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.^[1]
- **Enzyme Inhibition:** The compound could potentially inhibit other enzymes where a sulfonamide group can interact with the active site, such as certain proteases or kinases.
- **Antimicrobial Activity:** The sulfonamide group is a classic pharmacophore for antimicrobial agents, often acting as competitive inhibitors of dihydropteroate synthase in bacteria.^[1]
- **Receptor Modulation:** The 4-chlorophenyl group is present in many CNS-active drugs, suggesting a potential for interaction with neurotransmitter receptors.

Illustrative Signaling Pathway

The diagram below illustrates a generalized mechanism of how a sulfonamide-based drug could inhibit a target enzyme, a common mode of action for this class of compounds.



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Caption: Generalized mechanism of competitive enzyme inhibition by a sulfonamide drug.

Conclusion

1-(4-Chlorophenyl)butane-1-sulfonamide represents an intriguing, albeit understudied, molecule with potential for further investigation. This guide provides a foundational framework for its synthesis, characterization, and hypothetical biological activities based on established chemical knowledge of related structures. Further experimental validation is necessary to fully elucidate its properties and potential applications in medicinal chemistry and drug development.

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